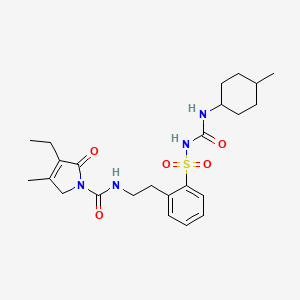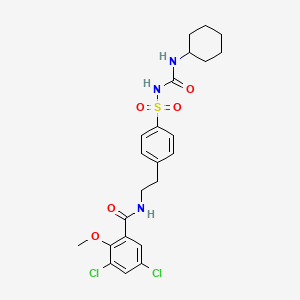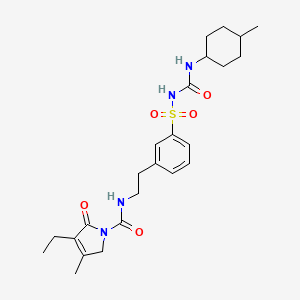
1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
An impurity of Carvedilol
作用机制
Target of Action
Carvedilol Impurity D, also known as “752E927E0O” or “Carvedilol EP Impurity D”, primarily targets beta-adrenergic receptors . The compound is a non-selective beta-adrenergic antagonist, which means it blocks both beta-1 and beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of heart function and blood pressure .
Mode of Action
Carvedilol Impurity D inhibits exercise-induced tachycardia through its inhibition of beta-adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure . At higher doses, it also exhibits calcium channel blocking activity .
Pharmacokinetics
Carvedilol Impurity D, like Carvedilol, belongs to the Biopharmaceutical Classification System (BCS) class II drugs, indicating it has low solubility and poor bioavailability . The compound is primarily metabolized in the liver, with less than 2% of the dose excreted renally as unchanged drug
Result of Action
The molecular and cellular effects of Carvedilol Impurity D’s action primarily involve the reduction of heart rate and blood pressure . By blocking beta-adrenergic receptors, it reduces the effects of adrenaline and noradrenaline on the heart and blood vessels, leading to a decrease in heart rate and blood pressure . This can help manage conditions like hypertension and heart failure .
Action Environment
The action, efficacy, and stability of Carvedilol Impurity D can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be affected by the pH of the environment . Additionally, factors like temperature and humidity could potentially affect the stability of the compound . .
生化分析
Biochemical Properties
Carvedilol Impurity D interacts with various enzymes and proteins in biochemical reactions . It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 . These interactions are followed by Phase II conjugating reactions .
Cellular Effects
Carvedilol Impurity D has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Carvedilol Impurity D involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Carvedilol Impurity D change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Carvedilol Impurity D vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Carvedilol Impurity D is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Carvedilol Impurity D is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Carvedilol Impurity D and its effects on activity or function are important aspects of its biochemical profile . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
1-[9-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]carbazol-4-yl]oxy-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39N3O6/c1-45-34-16-6-7-17-35(34)46-21-20-40-22-26(43)24-47-37-19-9-15-33-39(37)29-11-3-5-14-32(29)42(33)23-27(44)25-48-36-18-8-13-31-38(36)28-10-2-4-12-30(28)41-31/h2-19,26-27,40-41,43-44H,20-25H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBVSUHNTUBUMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-16-6 |
Source


|
| Record name | 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-CARBAZOL-4-YLOXY)-3-(4-(2-HYDROXY-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)PROPOXY)-9H-CARBAZOL-9-YL)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752E927E0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)

